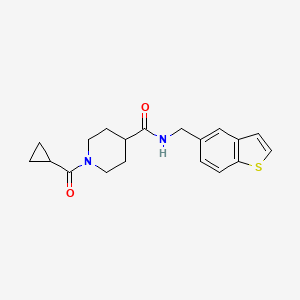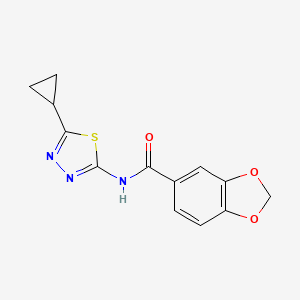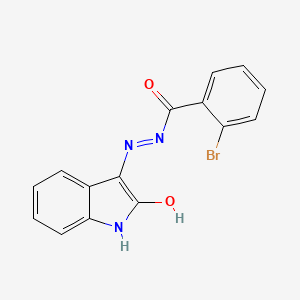![molecular formula C13H24N2O4S B5665568 [3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)
[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol" is not directly studied in available literature. However, compounds with similar structures have been synthesized and analyzed, providing valuable insights into potential synthetic routes, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to "[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol" often involves condensation reactions, starting with specific sulfonyl chlorides and piperidinyl methanols. A typical synthesis might involve reacting diphenyl(piperidin-4-yl)methanol with a specific sulfonyl chloride in the presence of a solvent like methylene dichloride and a base like triethylamine (Girish et al., 2008). These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds typically shows the piperidine ring in a chair conformation, with the geometry around the sulfur atom (S) resembling a tetrahedral configuration. X-ray crystallography reveals precise structural details, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions (Girish et al., 2008).
Chemical Reactions and Properties
Compounds with morpholino and piperidinyl groups are involved in various chemical reactions, including carbonyl allylation and nucleophilic substitutions. These reactions can be influenced by the presence of different functional groups, solvent types, and reaction conditions, leading to a variety of products with potential biological activities (Bechem et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through various analytical techniques. X-ray crystallography, for example, provides insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's stability and solubility (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the compound's functional groups and molecular structure. Studies on similar compounds have shown that the presence of sulfonyl, morpholino, and piperidinyl groups can lead to unique chemical behaviors, making these compounds candidates for various chemical transformations and potential applications in synthesis and drug development (Bechem et al., 2010).
Propriétés
IUPAC Name |
(1-morpholin-4-ylsulfonyl-3-prop-2-enylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-2-4-13(12-16)5-3-6-15(11-13)20(17,18)14-7-9-19-10-8-14/h2,16H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYNPLKESCEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-difluorobenzyl)-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665502.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(2-methyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5665507.png)
![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)

![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
![3-methyl-2-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5665538.png)
![5-({[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B5665546.png)

![3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)
![5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyrimidine](/img/structure/B5665591.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)